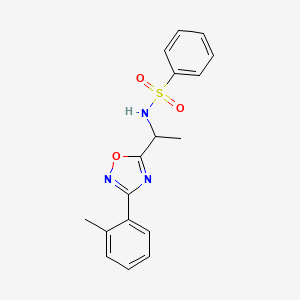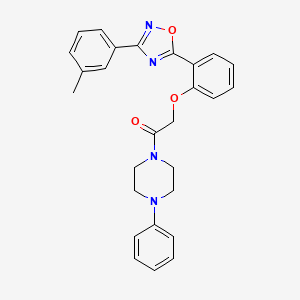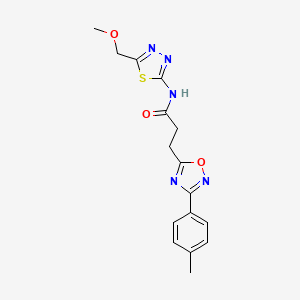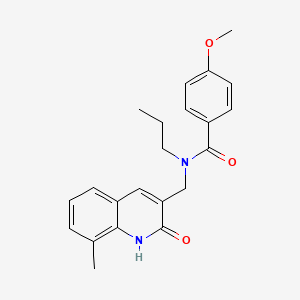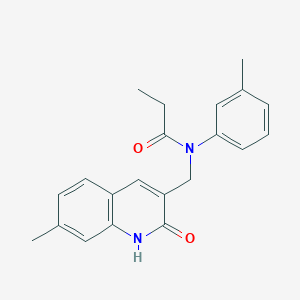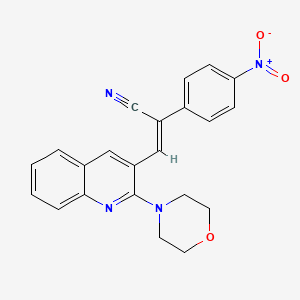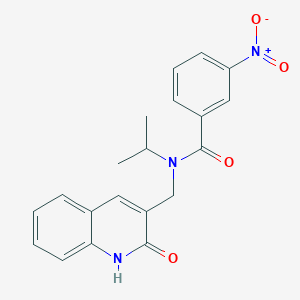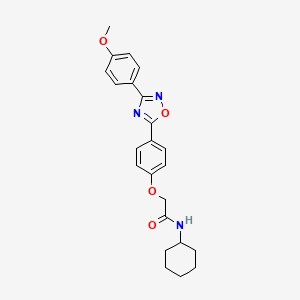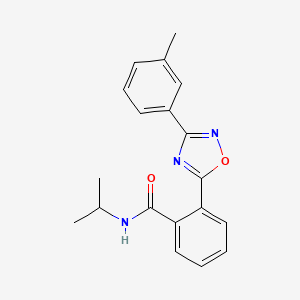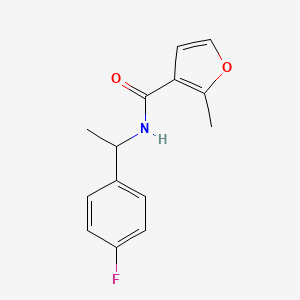
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide, also known as FENFURO, is a novel molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FENFURO is a natural, non-toxic, and safe molecule that has been shown to possess significant antioxidant and anti-inflammatory properties.
作用机制
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide exerts its therapeutic effects through multiple mechanisms. It has been shown to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism. N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. In addition, N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has been shown to modulate the expression of various genes involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has been shown to possess significant biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and improve cognitive function. N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has also been shown to have a protective effect on the liver, kidney, and heart.
实验室实验的优点和局限性
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has several advantages as a molecule for lab experiments. It is a natural, non-toxic, and safe molecule that can be easily synthesized. N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide also possesses significant therapeutic potential, which makes it an attractive candidate for further research. However, the synthesis process of N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide is complex and requires expertise in organic chemistry. In addition, further research is needed to fully understand the mechanism of action of N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide and its potential side effects.
未来方向
There are several future directions for research on N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide. One potential direction is to further investigate its therapeutic potential for the treatment of diabetes, cancer, and Alzheimer's disease. Another potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurological disorders. Further research is also needed to fully understand the mechanism of action of N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide and its potential side effects.
Conclusion
In conclusion, N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide is a novel molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It possesses significant antioxidant and anti-inflammatory properties and has been shown to improve glucose and lipid metabolism, reduce inflammation, and improve cognitive function. N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has several advantages as a molecule for lab experiments, but further research is needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide, which makes it an attractive candidate for further investigation.
合成方法
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide is synthesized from betulinic acid, which is extracted from the bark of the white birch tree. The betulinic acid is then converted into 2,3-oxidosqualene, which is further converted into N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide through a series of chemical reactions. The synthesis process of N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide is complex and requires expertise in organic chemistry.
科学研究应用
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess significant antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases such as diabetes, cancer, and Alzheimer's disease. N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has also been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurological disorders.
属性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-9(11-3-5-12(15)6-4-11)16-14(17)13-7-8-18-10(13)2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYZPPOKMNTXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

